![molecular formula C25H24N4O4S B303537 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide](/img/structure/B303537.png)
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide have been extensively studied. Some of the most notable effects include:
1. Inhibition of bacterial and fungal growth: This compound has been shown to inhibit the growth and proliferation of a wide range of bacterial and fungal strains.
2. Inhibition of cancer cell growth: This compound has been found to inhibit the growth and proliferation of various cancer cell lines.
3. Anti-inflammatory effects: This compound has been shown to possess significant anti-inflammatory activity, which could make it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide for lab experiments include:
Advantages:
1. Exhibits significant antimicrobial, anticancer, and anti-inflammatory activity.
2. Can be synthesized using a relatively simple and straightforward method.
3. Has been extensively studied for its biological effects.
Limitations:
1. The mechanism of action of this compound is not fully understood.
2. Further studies are needed to determine the safety and toxicity of this compound.
3. The synthesis of this compound requires the use of hazardous reagents and solvents.
Orientations Futures
Some of the future directions for research on 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide include:
1. Identification of the molecular targets and signaling pathways involved in the biological effects of this compound.
2. Development of new derivatives and analogs with improved biological activity and selectivity.
3. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
4. Investigation of the potential applications of this compound in other fields of scientific research, such as neurology and immunology.
In conclusion, 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide is a chemical compound that has shown significant potential for various applications in scientific research. Its antimicrobial, anticancer, and anti-inflammatory activity, along with its relatively simple synthesis method, make it a promising candidate for the development of new drugs and therapeutic agents. However, further studies are needed to fully understand the mechanism of action and evaluate the safety and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide involves the reaction of 2-(5-methylisoxazol-3-yl)acetic acid with 4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as a base. The reaction mixture is then heated under reflux for several hours to obtain the desired product.
Applications De Recherche Scientifique
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide has been studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
2. Anticancer activity: This compound has also been shown to possess anticancer activity by inhibiting the growth and proliferation of cancer cells. It has been suggested that this compound could be used as a lead compound for the development of new anticancer agents.
3. Anti-inflammatory activity: This compound has been found to possess significant anti-inflammatory activity, which could make it a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
Nom du produit |
2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)butanamide |
|---|---|
Formule moléculaire |
C25H24N4O4S |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
2-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C25H24N4O4S/c1-4-21(23(30)27-22-14-16(2)33-28-22)34-25-26-19(15-17-10-8-9-13-20(17)32-3)24(31)29(25)18-11-6-5-7-12-18/h5-15,21H,4H2,1-3H3,(H,27,28,30)/b19-15+ |
Clé InChI |
YMHLSKOULWZOHL-XDJHFCHBSA-N |
SMILES isomérique |
CCC(C(=O)NC1=NOC(=C1)C)SC2=N/C(=C/C3=CC=CC=C3OC)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



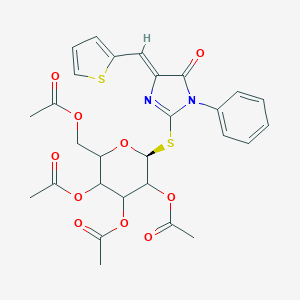
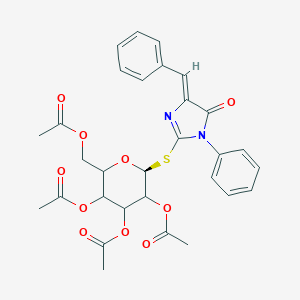
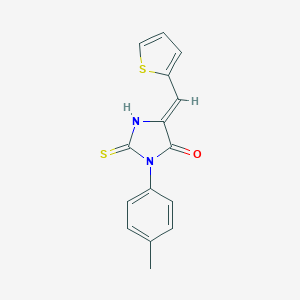
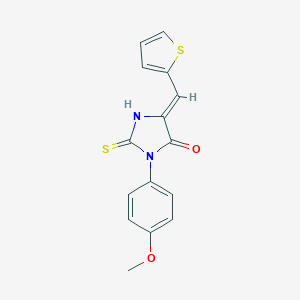


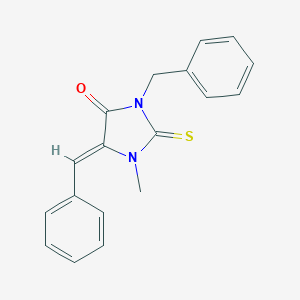
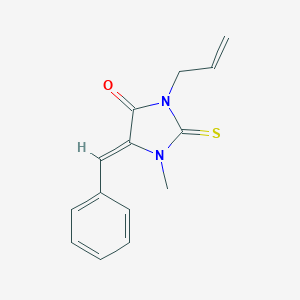

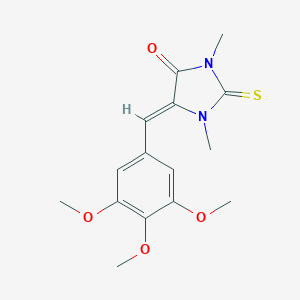


![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)